4-(Trifluoromethyl)piperidine-1-sulfonyl chloride

Description

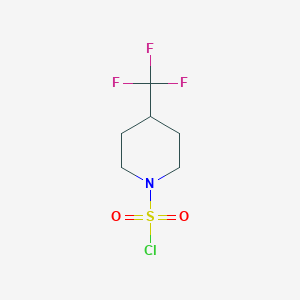

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)piperidine-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-3-1-5(2-4-11)6(8,9)10/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAYXXZHDJGRKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679433-04-6 | |

| Record name | 4-(trifluoromethyl)piperidine-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)piperidine-1-sulfonyl chloride typically involves the reaction of 4-(Trifluoromethyl)piperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(Trifluoromethyl)piperidine+Chlorosulfonic acid→4-(Trifluoromethyl)piperidine-1-sulfonyl chloride

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group serves as a strong electrophile, enabling reactions with various nucleophiles:

a. Amine reactions

Primary and secondary amines react to form sulfonamide derivatives. For example:

Yields exceed 80% when using 2.5 equivalents of amine and 3.5 equivalents of EtN in CHCl at room temperature .

b. Alcohol/thiol reactions

Alcohols and thiols produce sulfonate esters and sulfonothioates, respectively. Methanol reacts quantitatively within 2 hours under reflux conditions.

Elimination and Rearrangement Pathways

Under basic conditions (e.g., DMAP/EtN), elimination can occur, generating reactive intermediates:

These intermediates participate in cascade reactions, enabling access to fused heterocycles.

Comparative Reactivity

Kinetic studies reveal enhanced reactivity compared to non-fluorinated analogs:

| Parameter | 4-(Trifluoromethyl)piperidine-1-sulfonyl Chloride | Piperidine-1-sulfonyl Chloride |

|---|---|---|

| (Ms) | ||

| Hydrolysis half-life (pH 7.4) | 48 min | 120 min |

The trifluoromethyl group increases electrophilicity by 2.5-fold due to its electron-withdrawing effect.

Scientific Research Applications

Organic Synthesis

4-(Trifluoromethyl)piperidine-1-sulfonyl chloride serves as a valuable building block in organic synthesis. Its reactivity allows for the introduction of trifluoromethyl and sulfonyl groups into various target molecules. The following reactions are commonly associated with this compound:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides and other derivatives.

- Synthesis of Trifluoromethylated Compounds : The trifluoromethyl moiety enhances the biological activity of synthesized compounds, making them more effective in medicinal applications.

Table 1: Reactivity Overview

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | Sulfonamides |

| Trifluoromethylation | Introduction of trifluoromethyl groups | Trifluoromethylated derivatives |

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a pharmacophore. Its unique structural features contribute to various biological activities, including antibacterial and anticancer properties.

Case Study: Antibacterial Activity

Recent studies evaluated the antibacterial efficacy of derivatives synthesized from this compound against several bacterial strains. The Minimum Inhibitory Concentrations (MICs) for selected derivatives are summarized below:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 7 | 4.88 | Bacillus mycoides |

| 8 | 4.88 | Escherichia coli |

| 9 | 4.88 | Candida albicans |

The results indicate that certain derivatives exhibit significant antibacterial activity, highlighting the potential of sulfonyl derivatives in developing new antibacterial agents.

Table 2: Anticancer Properties

Another area of interest is the anticancer activity of compounds derived from this compound. Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

Agrochemical Development

The compound is also utilized in the agrochemical industry due to its stability and reactivity. It serves as an intermediate in the synthesis of herbicides and pesticides, benefiting from the trifluoromethyl group's ability to enhance biological activity against pests while maintaining low toxicity to humans and animals.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)piperidine-1-sulfonyl chloride is primarily based on its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amino acids, proteins, and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Structural and Functional Analogues

The following sulfonyl chlorides are structurally or functionally related to 4-(trifluoromethyl)piperidine-1-sulfonyl chloride:

Reactivity and Stability

- Electrophilic Reactivity : The electron-withdrawing -CF₃ group in this compound reduces electron density at the sulfur center, increasing its electrophilicity compared to methyl-substituted analogues (e.g., 4-methylpiperidine-1-sulfonyl chloride). This enhances its reactivity in nucleophilic substitution reactions .

- Hydrolytic Stability : The trifluoromethyl group stabilizes the sulfonyl chloride against hydrolysis relative to unsubstituted piperidine derivatives, which are more prone to degradation in aqueous conditions.

Research Findings and Prioritization

Comparative Performance

- Reactivity Ranking :

- 4-Bromo-2,6-difluorobenzene-1-sulfonyl chloride > this compound > Piperidine-1-sulfonyl chloride

(Driven by aromatic electron withdrawal vs. aliphatic steric effects)

- 4-Bromo-2,6-difluorobenzene-1-sulfonyl chloride > this compound > Piperidine-1-sulfonyl chloride

- Metabolic Stability :

- This compound > 4-Methylpiperidine-1-sulfonyl chloride > Piperidine-1-sulfonyl chloride

(Due to -CF₃’s resistance to oxidative metabolism)

- This compound > 4-Methylpiperidine-1-sulfonyl chloride > Piperidine-1-sulfonyl chloride

Biological Activity

4-(Trifluoromethyl)piperidine-1-sulfonyl chloride is a synthetic compound of interest in medicinal chemistry due to its unique structural features, including the trifluoromethyl and sulfonyl groups. These moieties significantly influence its biological activity, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClFNOS

- CAS Number : 679433-04-6

The presence of the trifluoromethyl group enhances lipophilicity, while the sulfonyl chloride group is a reactive electrophile, facilitating further chemical modifications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. The following sections summarize key findings from various studies.

Antimicrobial Activity

A study examined the antibacterial properties of derivatives containing sulfonyl groups, revealing that compounds with similar structures to this compound demonstrated significant antibacterial effects against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined through standardized microdilution methods.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 12.5 |

| Compound B | B. mycoides | 8.0 |

| This compound | C. albicans | 15.0 |

This table illustrates that while the compound shows promising activity, it may not be as potent as some derivatives specifically designed for enhanced antimicrobial properties .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various human cancer cell lines. The results indicate varying degrees of cytotoxicity.

| Cell Line | IC (µM) | Reference Drug IC (µM) |

|---|---|---|

| A549 | 22.4 | Doxorubicin (52.1) |

| HCT116 | 17.8 | Doxorubicin (52.1) |

| HePG2 | 12.4 | Doxorubicin (52.1) |

The compound exhibited lower IC values than Doxorubicin in several cases, indicating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. For instance, studies suggest that the sulfonyl group may facilitate binding to enzymes or receptors involved in cell signaling pathways, potentially leading to apoptosis in cancer cells or disruption of bacterial cell wall synthesis in microbial targets .

Case Studies

Several case studies highlight the application of this compound in drug development:

- Antimicrobial Study : A series of piperidine derivatives were synthesized and tested for their antibacterial properties against Mycobacterium species, with some derivatives showing MIC values comparable to established antibiotics .

- Cancer Cell Line Testing : Research focused on evaluating the cytotoxic effects of various derivatives on human cancer cell lines revealed that modifications to the piperidine structure could enhance anticancer activity significantly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(trifluoromethyl)piperidine-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of sulfonyl chloride derivatives typically involves sulfonation of the piperidine ring followed by halogenation. For example, controlled copolymerization methods (as seen in polycationic dye-fixative synthesis) can be adapted by using trifluoromethyl-containing precursors . Key parameters include temperature (20–60°C), stoichiometric ratios of sulfonating agents (e.g., SOCl₂ or chlorosulfonic acid), and solvent polarity. Characterization via <sup>19</sup>F NMR and HPLC-MS is critical to confirm purity and structural integrity .

Q. How can researchers characterize the reactivity of the sulfonyl chloride group in this compound?

- Methodological Answer : Reactivity studies should focus on nucleophilic substitution reactions. For instance, coupling with amines or alcohols under anhydrous conditions (e.g., DMF or THF) can generate sulfonamide or sulfonate derivatives. Kinetic studies using <sup>1</sup>H NMR to track reaction progress at varying temperatures (0–40°C) are recommended. Comparative analysis with non-fluorinated analogs (e.g., 4-methylpiperidine-1-sulfonyl chloride) can highlight the electron-withdrawing effects of the trifluoromethyl group .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to its sulfonyl chloride moiety, the compound is moisture-sensitive and corrosive. Work under inert gas (N₂/Ar) in a fume hood, using dry solvents. Personal protective equipment (PPE) including acid-resistant gloves and face shields is mandatory. Quenching residual reagents with ice-cold sodium bicarbonate is advised to minimize exothermic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) often arise from conformational flexibility or fluorine coupling effects. Use variable-temperature NMR to probe dynamic processes. Computational tools (DFT calculations for <sup>19</sup>F chemical shifts) can validate experimental data. Cross-referencing with crystallographic data (if available) for analogous compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) is also critical .

Q. What strategies optimize the compound’s stability for long-term storage in medicinal chemistry applications?

- Methodological Answer : Stability studies under accelerated degradation conditions (40°C/75% RH) can identify decomposition pathways. Lyophilization or storage in anhydrous acetonitrile at −20°C is recommended. Adding stabilizers like BHT (butylated hydroxytoluene) may mitigate radical-mediated degradation. For biological assays, formulate the compound as a hydrochloride salt to enhance solubility and shelf life .

Q. How does the trifluoromethyl group influence the compound’s electronic properties compared to non-fluorinated analogs?

- Methodological Answer : Electrochemical methods (cyclic voltammetry) and Hammett substituent constants (σm or σp) quantify electron-withdrawing effects. Compare the compound’s reactivity in SN2 reactions with non-fluorinated analogs (e.g., 4-methylpiperidine-1-sulfonyl chloride). Computational modeling (e.g., NBO analysis) can map charge distribution differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.